molecular formula C25H24N2O5 B5090548 N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide

N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide

Cat. No. B5090548
M. Wt: 432.5 g/mol
InChI Key: BTBXWTAJWTZTOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide, also known as DMBMF, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. DMBMF is a benzamide derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide is not fully understood, but it is believed to involve the binding of N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide to amyloid fibrils through its benzoxazole and phenyl groups. The binding of N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide to amyloid fibrils results in a conformational change that leads to the emission of a strong fluorescent signal.
Biochemical and Physiological Effects:
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide has been shown to have minimal toxicity and is not known to have any significant biochemical or physiological effects. However, it is important to note that N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide has not been extensively studied for its potential toxicity, and further research is needed to fully understand its safety profile.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide in lab experiments is its high specificity for amyloid fibrils. N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide has been shown to bind specifically to amyloid fibrils and emit a strong fluorescent signal, making it an ideal tool for detecting the presence of amyloid fibrils in vitro and in vivo. However, one of the limitations of using N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide is its relatively high cost compared to other fluorescent probes.

Future Directions

There are several future directions for research on N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide. One potential area of research is the development of new methods for synthesizing N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide that are more efficient and cost-effective. Another area of research is the optimization of N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide for use in vivo, as current studies have mainly focused on its use in vitro. Additionally, further research is needed to fully understand the safety profile of N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide and its potential toxicity. Finally, there is a need for the development of new applications for N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide beyond its use as a fluorescent probe for detecting amyloid fibrils.

Synthesis Methods

N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide has been synthesized using various methods, including the reaction of 5,6-dimethyl-2-aminobenzoxazole with 4-(3,4,5-trimethoxyphenyl)boronic acid in the presence of palladium catalysts. The reaction yields N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide as a white solid with a high purity of 98%. Other methods for synthesizing N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide include the reaction of 5,6-dimethyl-2-aminobenzoxazole with 3,4,5-trimethoxybenzoyl chloride in the presence of triethylamine and the reaction of 5,6-dimethyl-2-aminobenzoxazole with 3,4,5-trimethoxybenzoyl isocyanate.

Scientific Research Applications

N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide is its use as a fluorescent probe for detecting the presence of amyloid fibrils in vitro and in vivo. Amyloid fibrils are misfolded proteins that are associated with various neurodegenerative diseases, including Alzheimer's disease. N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide has been shown to bind specifically to amyloid fibrils and emit a strong fluorescent signal that can be detected using various imaging techniques.

properties

IUPAC Name

N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5/c1-14-10-19-20(11-15(14)2)32-25(27-19)16-6-8-18(9-7-16)26-24(28)17-12-21(29-3)23(31-5)22(13-17)30-4/h6-13H,1-5H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBXWTAJWTZTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide

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